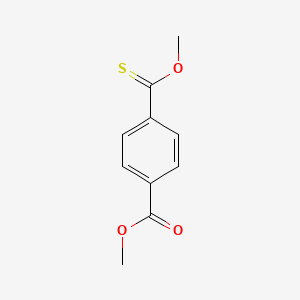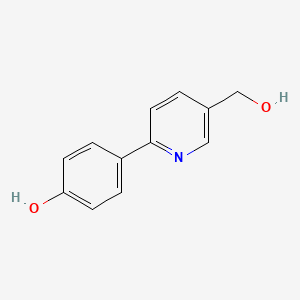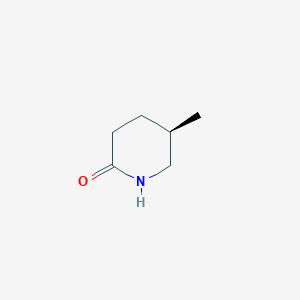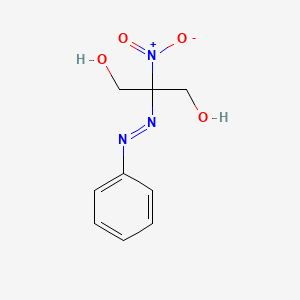
Methyl 4-(methoxycarbonothioyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(methoxythioxomethyl)-, methyl ester: is a chemical compound with the molecular formula C10H10O3S It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a methoxythioxomethyl group, and the carboxyl group is esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(methoxythioxomethyl)-, methyl ester typically involves the esterification of 4-(methoxythioxomethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
4-(Methoxythioxomethyl)benzoic acid+MethanolAcid catalystBenzoic acid, 4-(methoxythioxomethyl)-, methyl ester+Water
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 4-(methoxythioxomethyl)-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Benzoic acid, 4-(methoxythioxomethyl)-, methyl ester can undergo hydrolysis in the presence of an acid or base to yield 4-(methoxythioxomethyl)benzoic acid and methanol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The methoxythioxomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 4-(Methoxythioxomethyl)benzoic acid and methanol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Compounds with different functional groups replacing the methoxythioxomethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzoic acid, 4-(methoxythioxomethyl)-, methyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of thioxomethyl groups on biological systems. It may also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, benzoic acid, 4-(methoxythioxomethyl)-, methyl ester can be used in the production of specialty chemicals, including fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(methoxythioxomethyl)-, methyl ester is not fully understood. it is believed that the compound interacts with specific molecular targets through its methoxythioxomethyl group. This interaction may involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways and targets involved in its mechanism of action are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-methoxy-, methyl ester: This compound is similar in structure but lacks the thioxomethyl group.
Benzoic acid, 4-methyl-, methyl ester: This compound has a methyl group instead of the methoxythioxomethyl group.
Uniqueness: Benzoic acid, 4-(methoxythioxomethyl)-, methyl ester is unique due to the presence of the methoxythioxomethyl group. This group imparts distinct chemical properties and potential biological activities that are not observed in similar compounds. The presence of sulfur in the thioxomethyl group may also contribute to its unique reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
64148-56-7 |
|---|---|
Molekularformel |
C10H10O3S |
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
methyl 4-methoxycarbothioylbenzoate |
InChI |
InChI=1S/C10H10O3S/c1-12-9(11)7-3-5-8(6-4-7)10(14)13-2/h3-6H,1-2H3 |
InChI-Schlüssel |
WXUOBTSFEGKRKY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=S)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)






![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)


![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)

